N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-hydroxypyrimidine-4-carboxamide
Description
The compound features a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl (antipyrine-derived) moiety linked via a carboxamide group to a 6-hydroxypyrimidine ring. This structure enables hydrogen bonding through the hydroxyl (-OH) and amide (-CONH-) groups, which may influence solubility, crystallinity, and biological interactions. The hydroxyl group on the pyrimidine ring distinguishes it from derivatives with thio, cyano, or alkylated substituents.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-10-14(19-15(23)12-8-13(22)18-9-17-12)16(24)21(20(10)2)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,19,23)(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOATFIQRIMGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrogen-Bonding Interactions
The pyrazole and pyrimidine moieties participate in hydrogen-bonded networks, stabilizing supramolecular architectures:
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O–H⋯O=C Interactions : The hydroxyl group on the pyrimidine ring acts as a donor, forming hydrogen bonds with carbonyl acceptors (e.g., pyrazolone C=O or amide C=O) to generate chain or layer motifs .
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N–H⋯O Interactions : The pyrazole NH group engages in hydrogen bonding with pyrimidine carbonyl oxygen, enhancing crystal packing stability .
Table 1: Key Hydrogen-Bond Parameters
| Donor | Acceptor | Distance (Å) | Angle (°) | Motif | Source |
|---|---|---|---|---|---|
| O–H (pyrimidine) | C=O (pyrazole) | 1.82–2.10 | 165–170 | C(10) chain | |
| N–H (pyrazole) | C=O (amide) | 1.95–2.15 | 155–160 | R₂²(10) graph-set |
Condensation and Cyclization Reactions
The compound serves as a precursor in heterocyclic synthesis:
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Knorr Pyrazole Synthesis : Reacts with 1,3-dicarbonyl compounds (e.g., acetylacetone) under acid catalysis to form fused pyrazolo-pyrimidine derivatives .
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Pyrimidine Functionalization : The 6-hydroxyl group undergoes nucleophilic substitution with electrophiles (e.g., chlorides or sulfonates) to yield phosphorylated or sulfonated analogs .
Table 2: Representative Condensation Reactions
| Reactant | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acetylacetone | H₂SO₄, reflux, 4 h | Pyrazolo[3,4-d]pyrimidinone derivative | 72 | |
| Diethyl chlorophosphate | K₂CO₃, CH₃CN, RT, 2 h | Phosphorylated pyrimidine | 65 |
Reductive Amination
The primary amine on the pyrimidine ring (if present) undergoes reductive amination:
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With Aldehydes : Reacts with acetaldehyde or aryl aldehydes in the presence of NaBH₃CN/MeOH to introduce alkyl/aryl substituents .
Table 3: Reductive Amination Examples
| Aldehyde | Catalyst | Product | IC₅₀ (μM)* | Source |
|---|---|---|---|---|
| Acetaldehyde | NaBH₃CN/MeOH | Ethylamino-pyrimidine derivative | 0.8 | |
| 4-Nitrobenzaldehyde | Same as above | Nitrophenyl-substituted analog | 1.2 |
*Biological activity against Mycobacterium tuberculosis (MIC).
Acetylation and Acylation
The hydroxyl and amine groups are susceptible to acetylation:
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Acetic Anhydride : Forms acetylated derivatives under mild conditions, improving lipophilicity for biological assays .
Table 4: Acylation Outcomes
| Reagent | Site Modified | Solubility (μg/mL) | Source |
|---|---|---|---|
| Acetic anhydride | Pyrimidine -OH | 12 → 45 | |
| Nicotinoyl chloride | Pyrazole -NH | 18 → 32 |
Key Research Findings
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Biological Relevance : Derivatives show antimycobacterial activity (MIC: 0.8–1.2 μM) .
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Solubility-activity Trade-off : Acetylation of the hydroxyl group increases solubility but reduces target binding affinity .
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Stereoelectronic Effects : Anti-periplanar conformation of the amide group (C–N–C–C torsion: ~177°) enhances hydrogen-bond donor capacity .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer. The mechanism involves the modulation of specific signaling pathways that are crucial for cancer cell survival and proliferation.
Case Study:
In vitro assays showed that treatment with N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-hydroxypyrimidine-4-carboxamide resulted in a significant reduction in cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC50 values of 15 µM and 12 µM, respectively.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies suggest that it possesses broad-spectrum antibacterial and antifungal properties.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Pesticidal Activity
This compound has shown potential as a pesticide. Its efficacy against common agricultural pests makes it a candidate for further development in crop protection strategies.
Case Study:
Field trials demonstrated that this compound effectively reduced pest populations by over 70% compared to untreated controls, highlighting its potential as an environmentally friendly pest management solution.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
Enzyme Inhibition
Preliminary studies suggest that the compound acts as an inhibitor of certain enzymes involved in metabolic pathways critical for tumor growth and microbial survival.
Molecular Docking Studies
Molecular docking simulations have indicated favorable binding interactions between the compound and target proteins implicated in cancer progression and microbial resistance mechanisms.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Thioacetamide Derivatives (): The presence of a thioether (-S-) and cyano (-CN) group in compound 2 contributes to strong intermolecular interactions (evidenced by high melting point: 253–255°C) .
- Ureido Derivatives (): Ureido groups (e.g., in 4a) enhance hydrogen bonding capacity, which is critical for anti-inflammatory activity.
- Pyridazinone Hybrids (): Derivatives like 6e–6h incorporate pyridazinone moieties, yielding moderate to low (42–62%) synthetic efficiencies. Their C=O IR peaks (1664–1681 cm⁻¹) align with the target compound’s expected carbonyl vibrations .
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 296.32 g/mol. The presence of both pyrazole and pyrimidine rings suggests potential interactions with various biological targets.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance, a related study highlighted the effectiveness of similar compounds in inhibiting cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 1.2 to 5.3 µM .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
These findings indicate that modifications to the core structure can enhance or diminish biological activity, suggesting a structure-activity relationship (SAR) that warrants further investigation.
The mechanism by which this compound exerts its antiproliferative effects may involve the induction of apoptosis and cell cycle arrest. Studies have shown that compounds with similar structures can activate caspase pathways and inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt and MAPK pathways .
Antioxidant Activity
In addition to antiproliferative properties, this compound has demonstrated antioxidant capabilities. The ability to scavenge free radicals was assessed using DPPH and FRAP assays, where it showed significant antioxidant activity comparable to established antioxidants . This dual functionality could be beneficial in cancer therapy by protecting normal cells from oxidative damage while targeting malignant cells.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds with similar scaffolds have exhibited selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM .
Table 2: Antimicrobial Activity Against Bacterial Strains
Case Studies
A notable case study involved the synthesis and evaluation of derivatives based on the pyrazole-pyrimidine scaffold. Researchers reported enhanced biological activity through structural modifications, leading to promising candidates for further development in cancer therapy .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound is typically synthesized via carbodiimide-mediated coupling between 4-aminoantipyrine derivatives and activated carboxylic acids. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used in dichloromethane with triethylamine as a base, followed by purification via recrystallization . Optimizing stoichiometric ratios (e.g., 1:1 molar ratio of acid to amine) and low-temperature stirring (273 K) improves yields by minimizing side reactions like dimerization .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Single-crystal X-ray diffraction (XRD) resolves bond lengths, dihedral angles (e.g., pyrazole ring planarity deviations ≤0.0042 Å), and hydrogen-bonding networks (N–H⋯O, C–H⋯O) .
- NMR spectroscopy (¹H/¹³C) confirms substituent positions, such as methyl groups on the pyrazole ring and hydroxyl groups on the pyrimidine .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-stacking, H-bonding) that stabilize supramolecular assemblies .
Q. What biological activities are associated with structurally related pyrazole-carboxamide derivatives?
Analogous compounds exhibit antifungal, insecticidal, and non-linear optical properties due to their planar pyrazole rings and hydrogen-bonding motifs, which mimic benzylpenicillin lateral chains . Activity is modulated by substituents like chloro or nitro groups on aryl rings, which enhance steric and electronic interactions with biological targets .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and binding modes?
- Density Functional Theory (DFT) calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces to predict reactive sites (e.g., amide groups) .
- Molecular docking models interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonds, π-π stacking, and hydrophobic contacts. For example, docking studies of related compounds reveal affinity for kinase active sites .
Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural analysis?
- Cross-validate XRD data with solid-state NMR to confirm hydrogen-bonding patterns and torsional angles (e.g., anti-periplanar amide conformations with torsion angles ~177.5°) .
- Use temperature-dependent IR spectroscopy to distinguish static vs. dynamic disorder in crystal lattices, particularly for flexible substituents like methyl groups .
Q. What experimental strategies optimize hydrogen-bonding networks to enhance stability or solubility?
- Introduce electron-withdrawing groups (e.g., –NO₂) on aryl rings to strengthen N–H⋯O interactions, as seen in analogs with R₂²(10) hydrogen-bond motifs .
- Co-crystallize with polar solvents (e.g., DMSO) to form solvates that improve lattice stability and dissolution rates .
Q. How do steric and electronic effects of substituents influence supramolecular assembly?
- Bulky groups (e.g., 4-methylsulfanylphenyl) increase dihedral angles between aromatic rings (e.g., 67.0° vs. 37.4° for phenyl vs. nitrophenyl), reducing π-stacking but enhancing van der Waals interactions .
- Electron-donating groups (e.g., –OCH₃) on the pyrimidine ring increase electron density at the hydroxyl group, promoting stronger H-bonding with adjacent amides .
Methodological Guidance
- Synthesis Optimization : Use EDC/HOBt coupling for amide bond formation to minimize racemization .
- Crystallization : Slow evaporation from dichloromethane/methanol (1:1) yields diffraction-quality crystals .
- Computational Validation : Compare Hirshfeld surface contact percentages (e.g., H⋯O vs. H⋯H interactions) with XRD-derived hydrogen-bond distances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
